molecular formula C7H9Cl2NS B2725510 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride CAS No. 1909305-72-1

2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride

Cat. No.: B2725510
CAS No.: 1909305-72-1
M. Wt: 210.12
InChI Key: LINYXJPROXQXAN-UHFFFAOYSA-N
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Description

2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is a heterocyclic compound that features a fused thieno-pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-c]pyridine derivative with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thieno-pyridine ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-c]pyridine derivatives
  • Thieno[3,2-b]pyridine derivatives
  • Pyridine derivatives with different substituents

Uniqueness

2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be exploited for further functionalization. This compound’s ability to serve as a versatile scaffold for drug development distinguishes it from other similar heterocyclic compounds .

Properties

IUPAC Name

2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS.ClH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINYXJPROXQXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-72-1
Record name 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
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